

Application Notes and Protocols for Stille Coupling with 2-Amino-5-iodopyrazine

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Compound of Interest

Compound Name: 2-Amino-5-iodopyrazine

Cat. No.: B1286676

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Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane (organotin compound) with an organic halide or pseudohalide. Due to its tolerance of a wide variety of functional groups, the Stille coupling has become a vital tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, including heterocyclic compounds.

These application notes provide a detailed experimental procedure for the Stille coupling of **2-amino-5-iodopyrazine** with various organostannanes. 2-Amino-5-substituted pyrazines are important structural motifs found in numerous biologically active compounds, and the methodologies described herein offer a robust route to access a diverse range of these derivatives.

Reaction Principle

The catalytic cycle of the Stille coupling generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane group to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The use of **2-amino-5-iodopyrazine** as the electrophilic partner allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the pyrazine ring.

Data Presentation: Stille Coupling of 2-Amino-5-iodopyrazine

The following tables summarize representative quantitative data for the Stille coupling of **2-amino-5-iodopyrazine** with various organostannane reagents. These examples illustrate the scope of the reaction with different coupling partners.

Table 1: Coupling with Aryl and Heteroaryl Stannanes

Entry	Organostannane	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Tributyl(p-henylstannane)	Pd(PPh ₃) ₄ (5)	-	Toluene	110	12	85
2	Tributyl(2-thienylstannane)	Pd ₂ (dba) ₃ (2.5)	P(t-Bu) ₃ (10)	Dioxane	100	8	92
3	Tributyl(3-pyridylstannane)	Pd(OAc) ₂ (5)	SPhos (10)	DMF	120	16	78
4	1-Methyl-2-(tributylstannylyl)pyrrole	Pd(PPh ₃) ₄ (5)	-	Toluene	110	12	88

Table 2: Coupling with Vinyl Stannanes

Entry	Organostannane	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Tributyl(vinyl)stannane	Pd(PPh ₃) ₄ (5)	-	THF	80	6	95
2	(E)- Tributyl(styryl)stannane	Pd ₂ (dba) ₃ (2.5)	XPhos (10)	Dioxane	90	10	89

Experimental Protocols

General Procedure for the Stille Coupling of 2-Amino-5-iodopyrazine

Materials:

- **2-Amino-5-iodopyrazine**
- Organostannane (e.g., Tributyl(phenyl)stannane)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Anhydrous solvent (e.g., Toluene)
- Schlenk flask or sealed reaction vial
- Standard laboratory glassware for work-up and purification

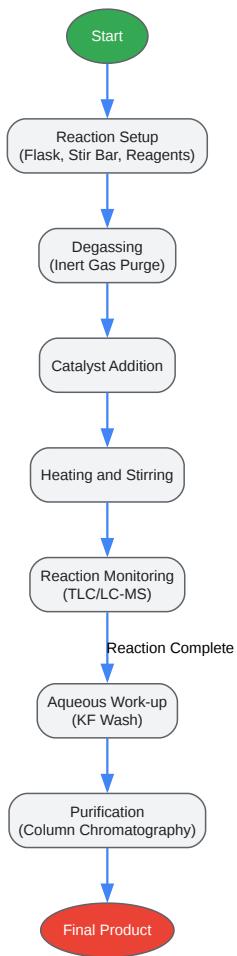
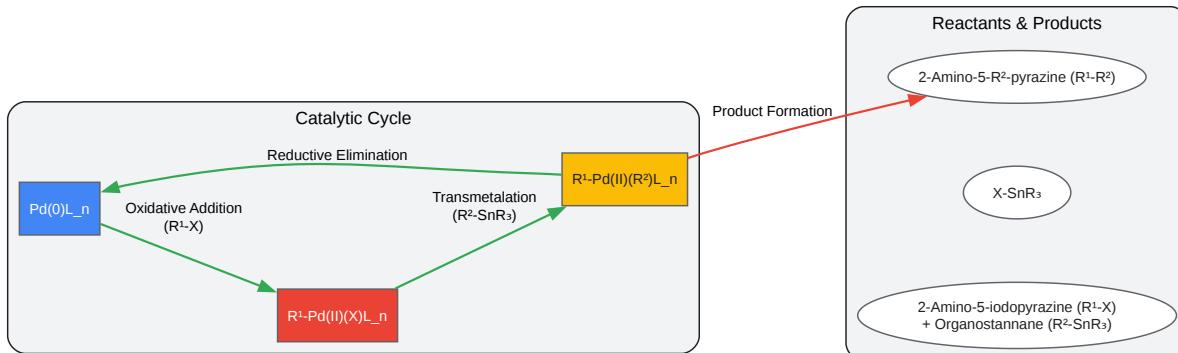
Procedure:

- Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add **2-amino-5-iodopyrazine** (1.0 mmol, 1.0 equiv.) and the organostannane (1.1-1.2 equiv.).

- Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL). Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
- Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin salts. Alternatively, the crude product can be purified directly by column chromatography.
- Purification: Filter the mixture through a pad of Celite®, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-substituted pyrazine.

Mandatory Visualizations

Stille Coupling Catalytic Cycle



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